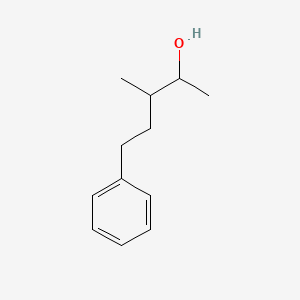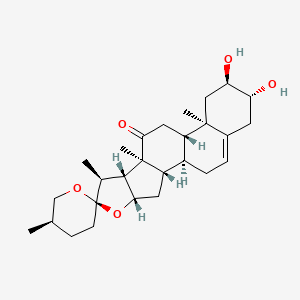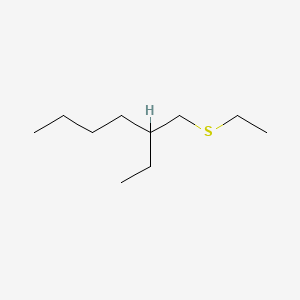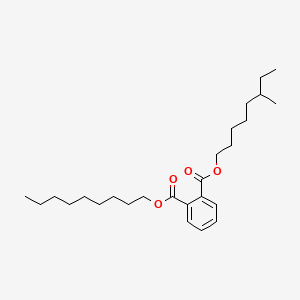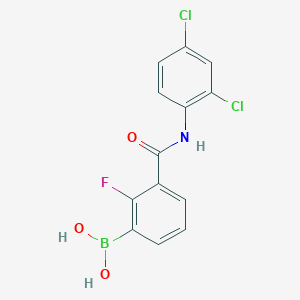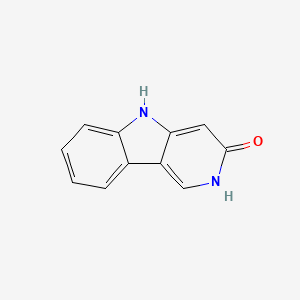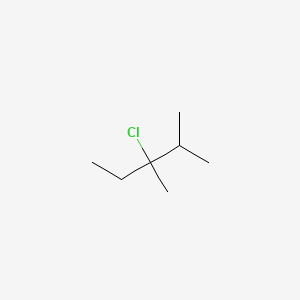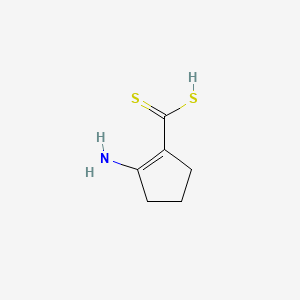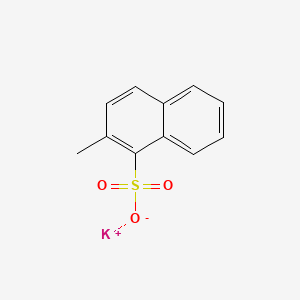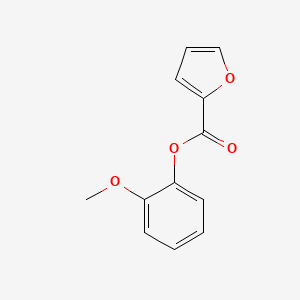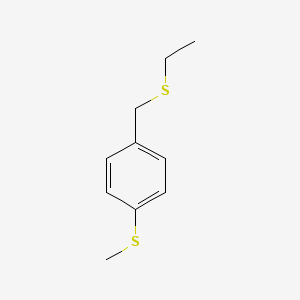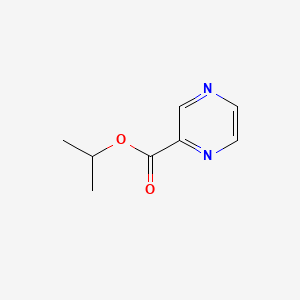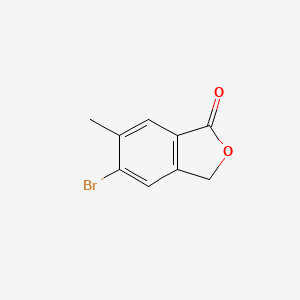
Hexamethylenediammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenediammonium sulphate is an organic compound with the chemical formula C6H18N2O4S. It is a diammonium salt derived from hexamethylenediamine and sulfuric acid. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylenediammonium sulphate can be synthesized through the reaction of hexamethylenediamine with sulfuric acid. The reaction typically involves mixing an aqueous solution of hexamethylenediamine with sulfuric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenediamine and sulfuric acid are combined. The reaction is carefully monitored to ensure optimal yield and purity. The product is then subjected to filtration and drying processes to obtain the final compound in its solid form.
Chemical Reactions Analysis
Types of Reactions: Hexamethylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The diammonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of hexamethylenediamine oxides.
Reduction: Production of hexamethylenediamine and its derivatives.
Substitution: Formation of substituted hexamethylenediammonium compounds.
Scientific Research Applications
Hexamethylenediammonium sulphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of hexamethylenediammonium sulphate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism.
Comparison with Similar Compounds
Hexamethylenediammonium sulphate can be compared with other similar compounds, such as:
Hexamethylenediamine: The parent compound, which is used in the synthesis of this compound.
Ammonium Sulfate: Another diammonium salt with different applications and properties.
Tetraalkylammonium Salts: These compounds have similar structures but different functional groups, leading to varied reactivity and applications.
Properties
CAS No. |
25779-20-8 |
|---|---|
Molecular Formula |
C6H18N2O4S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-azaniumylhexylazanium;sulfate |
InChI |
InChI=1S/C6H16N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H2,1,2,3,4) |
InChI Key |
LSKCMKSTINBAMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC[NH3+])CC[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


